3,5-Diacetamidopyridine-2,6-dicarboxylic acid
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Overview
Description
3,5-Diacetamidopyridine-2,6-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids This compound is characterized by the presence of two acetamido groups at the 3 and 5 positions of the pyridine ring and two carboxylic acid groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamidopyridine-2,6-dicarboxylic acid typically involves the acylation of pyridine-2,6-dicarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation of the amino groups. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetamidopyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction
Properties
CAS No. |
61830-28-2 |
---|---|
Molecular Formula |
C11H11N3O6 |
Molecular Weight |
281.22 g/mol |
IUPAC Name |
3,5-diacetamidopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c1-4(15)12-6-3-7(13-5(2)16)9(11(19)20)14-8(6)10(17)18/h3H,1-2H3,(H,12,15)(H,13,16)(H,17,18)(H,19,20) |
InChI Key |
UMGWDNHFDGUZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1C(=O)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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